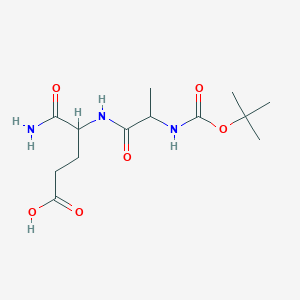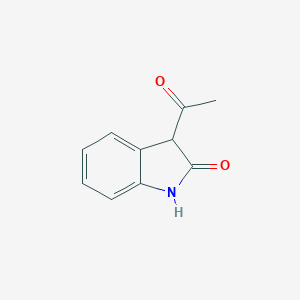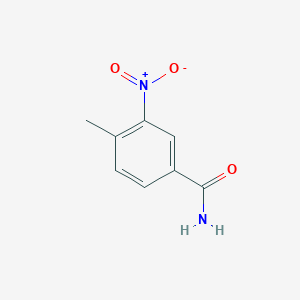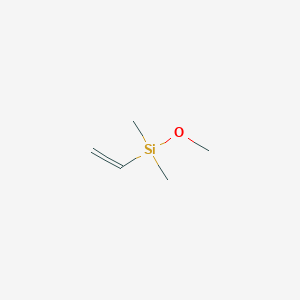
Boc-ala-D-Glu-NH2
Descripción general
Descripción
Boc-ala-D-Glu-NH2 is a useful research compound. Its molecular formula is C13H23N3O6 and its molecular weight is 317.34 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Investigación de interacciones proteína-proteína
“Boc-ala-D-Glu-NH2” se ha utilizado ampliamente en la investigación de interacciones proteína-proteína críticas . Ha demostrado ser invaluable para desentrañar los complejos mecanismos de unión entre proteínas, enzimas y moléculas pequeñas .
Elucidación de interacciones enzima-sustrato
Este péptido sintético se ha utilizado para dilucidar intrincadas interacciones enzima-sustrato . Su singular gama de características, incluida su versátil capacidad de unión al sustrato, su excepcional estabilidad y su facilidad de manipulación en entornos de laboratorio, lo convierten en una herramienta ideal para tales estudios .
Exploración de interacciones proteína-ligando
“this compound” ha facilitado las investigaciones sobre interacciones proteína-ligando . Aprovecha su capacidad para unirse a una amplia gama de sustratos .
Estructura y función de las proteínas
Los investigadores han aprovechado el poder de “this compound” para profundizar en la estructura y función de las proteínas . Al emplear este péptido, los científicos han examinado el impacto de diversas modificaciones en los aspectos estructurales y funcionales de las proteínas .
Síntesis de péptidos
“this compound” sirve como un bloque de construcción versátil en la construcción de péptidos complejos y peptidomiméticos . Su naturaleza protegida y su estereoquímica específica lo convierten en un reactivo valioso en la síntesis de péptidos en fase sólida y en solución
Mecanismo De Acción
Target of Action
Boc-ala-D-Glu-NH2, also known as BADG, is a synthetic peptide meticulously developed for its broad applications in scientific research . The primary targets of this compound are proteins, enzymes, and small molecules . It has been utilized in the investigation of critical protein-protein interactions, elucidation of intricate enzyme-substrate interactions, and the exploration of protein-ligand interactions .
Mode of Action
The mechanism of action underlying this compound centers around its impressive substrate-binding prowess . Leveraging the specific amino acids it comprises, such as alanine, glycine, and glutamic acid, the peptide forms hydrogen bonds with a diverse array of substrates . Moreover, its amide group enables covalent bonding with multiple substrates . This amalgamation of forces empowers this compound to exhibit its binding affinity towards proteins, enzymes, and small molecules alike .
Biochemical Pathways
These interactions are fundamental to numerous biochemical pathways, influencing the structure and function of proteins .
Pharmacokinetics
It’s worth noting that the compound’s substrate-binding ability and stability suggest potential bioavailability .
Result of Action
The result of this compound’s action is the facilitation of various biochemical interactions. By binding to an extensive range of substrates, it aids in unraveling the complex binding mechanisms between proteins, enzymes, and small molecules . Moreover, it illuminates vital insights into the impact of various modifications on the structural and functional aspects of proteins .
Action Environment
Given its exceptional stability and ease of manipulation within laboratory settings , it can be inferred that the compound is likely to maintain its functionality across a range of conditions.
Safety and Hazards
Boc-ala-D-Glu-NH2 is labeled with the GHS07 pictogram and has a signal word of "Warning" . The hazard statement is H302 . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, evacuating personnel to safe areas, and keeping people away from and upwind of spill/leak .
Direcciones Futuras
Boc-ala-D-Glu-NH2 has found utility in various applications. Its application spans the investigation of critical protein-protein interactions, elucidation of intricate enzyme-substrate interactions, and the exploration of protein-ligand interactions . In studying protein-protein interactions, this peptide has proven invaluable in unraveling the complex binding mechanisms between proteins, enzymes, and small molecules . Moreover, this compound has facilitated investigations into protein-ligand interactions, capitalizing on its capability to bind to an extensive range of substrates . Additionally, researchers have harnessed the power of this compound to delve into the structure and function of proteins .
Análisis Bioquímico
Biochemical Properties
Boc-ala-D-Glu-NH2 has found utility in various applications. Its application spans the investigation of critical protein-protein interactions, elucidation of intricate enzyme-substrate interactions, and the exploration of protein-ligand interactions . In studying protein-protein interactions, this compound has proven invaluable in unraveling the complex binding mechanisms between proteins, enzymes, and small molecules .
Cellular Effects
Given its versatile substrate binding ability, it is likely that this compound influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The mechanism of action underlying this compound centers around its impressive substrate-binding prowess. Leveraging the specific amino acids it comprises, such as alanine, glycine, and glutamic acid, the peptide forms hydrogen bonds with a diverse array of substrates . Moreover, its amide group enables covalent bonding with multiple substrates .
Temporal Effects in Laboratory Settings
This compound is known for its exceptional stability, which suggests that it maintains its effects over time in laboratory settings
Metabolic Pathways
Given its ability to bind to an extensive range of substrates, it is likely that it interacts with various enzymes or cofactors .
Transport and Distribution
Given its substrate binding ability, it is possible that it interacts with various transporters or binding proteins .
Propiedades
IUPAC Name |
5-amino-4-[2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoylamino]-5-oxopentanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23N3O6/c1-7(15-12(21)22-13(2,3)4)11(20)16-8(10(14)19)5-6-9(17)18/h7-8H,5-6H2,1-4H3,(H2,14,19)(H,15,21)(H,16,20)(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQRBWYFVNGVLSK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC(CCC(=O)O)C(=O)N)NC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23N3O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10539033 | |
| Record name | N-(tert-Butoxycarbonyl)alanyl-alpha-glutamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10539033 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
317.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18814-50-1 | |
| Record name | N-(tert-Butoxycarbonyl)alanyl-alpha-glutamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10539033 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![4-[(4-Chlorophenyl)amino]-4-oxobutanoic acid](/img/structure/B98122.png)



![5-Methyl[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B98133.png)



![5-[(2,4-Dinitrophenyl)amino]-2-anilinobenzenesulphonic acid](/img/structure/B98137.png)

